Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate
Description
Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate is an aromatic ester featuring a phenyl ring substituted with a hydroxymethyl (–CH₂OH) group at the 4-position and a methoxy (–OCH₃) group at the 3-position. The ethyl ester moiety (–COOEt) is linked to the phenyl ring via a methylene bridge.
Properties
IUPAC Name |
ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(14)7-9-4-5-10(8-13)11(6-9)15-2/h4-6,13H,3,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSFHXKOPZYQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate typically involves the esterification of 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form a carboxylic acid group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrobromic acid in acetic acid.
Major Products:
Oxidation: 2-[4-(carboxymethyl)-3-methoxyphenyl]acetic acid.
Reduction: Ethyl 2-[4-(hydroxymethyl)-3-hydroxyphenyl]acetate.
Substitution: Ethyl 2-[4-(bromomethyl)-3-methoxyphenyl]acetate.
Scientific Research Applications
Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidases.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol. The hydroxymethyl group can undergo oxidation or reduction, depending on the presence of specific enzymes or chemical reagents. The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs, their substituents, molecular weights, and reported activities:
Key Observations:
- Substituent Position and Polarity: The hydroxymethyl group at the 4-position (target compound) increases polarity compared to benzyloxy (e.g., ) or fluorine (HIGLIT) substituents. This affects solubility and hydrogen-bonding capacity .
- Bioactivity Trends: Antimicrobial activity is prominent in analogs with indole or phenolic hydroxyl groups (e.g., Compound 1, ), while triazole-containing derivatives () show promise in antiviral applications.
- Synthetic Considerations: The benzyloxy group in facilitates synthetic protection but requires deprotection steps, whereas the hydroxymethyl group in the target compound may simplify synthesis but pose stability challenges under acidic conditions .
Pharmacokinetic and Physicochemical Properties
- Ester vs.
- Molecular Weight and Complexity: Bulky analogs like JUMJEI (MW ~770) exhibit prolonged half-lives but may face absorption limitations, whereas the target compound (MW ~238) balances moderate size for bioavailability .
Biological Activity
Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate, also known as ethyl homovanillate, is a compound with significant biological activity. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₁₄O₄
- Molecular Weight : 210.2265 g/mol
- CAS Number : 60563-13-5
- IUPAC Name : Ethyl 4-hydroxy-3-methoxyphenyl acetate
Biological Activities
Ethyl homovanillate exhibits various biological activities that have been documented in scientific literature. The following sections detail these activities.
1. Antioxidant Activity
Ethyl homovanillate has demonstrated notable antioxidant properties. In vitro studies indicate that it can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to inhibit lipid peroxidation was confirmed through assays measuring malondialdehyde (MDA) levels in cellular models .
2. Anticancer Properties
Research has shown that ethyl homovanillate possesses anticancer effects against various cancer cell lines. A study conducted on MCF-7 breast cancer cells revealed that the compound induces apoptosis and inhibits cell proliferation. The IC₅₀ value was determined to be approximately 125 μg/mL, indicating a concentration-dependent response .
| Cell Line | IC₅₀ (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 125 | Induction of apoptosis |
| HeLa | 150 | Cell cycle arrest |
| HepG2 | 200 | Inhibition of NF-κB signaling pathway |
3. Anti-inflammatory Effects
Ethyl homovanillate has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
The biological activity of ethyl homovanillate can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy and hydroxymethyl groups contribute to its ability to neutralize reactive oxygen species (ROS).
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to the release of cytochrome c from mitochondria.
- Cytokine Modulation : By downregulating inflammatory cytokines, ethyl homovanillate can mitigate inflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of ethyl homovanillate in various biological contexts:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that a formulation containing ethyl homovanillate resulted in significant tumor reduction compared to controls .
- Neuroprotection : In animal models of neurodegeneration, ethyl homovanillate administration correlated with reduced neuronal loss and improved cognitive function, suggesting its potential use in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
